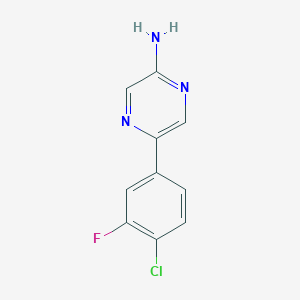
5-(4-Chloro-3-fluorophenyl)pyrazin-2-amine
Vue d'ensemble
Description
“5-(4-Chloro-3-fluorophenyl)pyrazin-2-amine” is a chemical compound with the molecular formula C10H7ClFN3 . It belongs to the class of compounds known as pyrazines, which are polycyclic aromatic compounds containing a pyrazine ring, a six-membered aromatic heterocycle made up of two nitrogen atoms (at positions 1 and 4) and four carbon atoms .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyrazine ring substituted at positions 5 and 2 with a 4-chloro-3-fluorophenyl group and an amino group, respectively . The presence of these substituents may influence the compound’s reactivity and interactions with other molecules.
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 223.63 g/mol . Other properties such as melting point, boiling point, solubility, and stability are not detailed in the available literature.
Applications De Recherche Scientifique
Anticancer Properties
5-(4-Chloro-3-fluorophenyl)pyrazin-2-amine derivatives demonstrate significant in vitro anticancer activity. For instance, novel amine derivatives of this compound have been synthesized and tested against human cancer cell lines such as HeLa, Caco-2, and HepG2. Some of these derivatives showed high cytotoxicity against these cell lines, indicating potential as anticancer agents (Vinayak, Sudha, & Lalita Kumar, 2017).
Treatment of Parkinson's Disease
Derivatives of this compound, such as VU0418506, have been identified as potential positive allosteric modulators of the metabotropic glutamate receptor 4 (mGlu4). These derivatives show promise in preclinical rodent models of Parkinson's disease, suggesting their potential therapeutic applications in neurodegenerative disorders (Engers et al., 2016).
Tuberculostatic Activity
Some pyrazine derivatives, including those structurally related to this compound, have shown potential tuberculostatic activity. These compounds, synthesized from 2-chloro-3-cyanopyrazine, demonstrated significant activity against tuberculosis, with some compounds exhibiting high effectiveness in in vitro tests (Foks et al., 2005).
Electronic and Nonlinear Optical Properties
The synthesis of 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides, involving this compound, has been observed with a focus on their electronic and nonlinear optical properties. These properties are crucial for various technological applications, including in material sciences (Ahmad et al., 2021).
Antimycobacterial Activity
Hybrid molecules combining pyrazinamide with a 4-phenylthiazol-2-amine scaffold, which include derivatives of this compound, have demonstrated significant antimycobacterial activity. This suggests potential applications in the treatment of mycobacterial infections, including tuberculosis (Zítko et al., 2018).
Anticonvulsant Activity
Some derivatives of this compound have been tested for their anticonvulsant activity. These compounds, particularly those substituted with amino groups, have shown effectiveness against seizures in rat models, indicating their potential use in treating epilepsy (Kelley et al., 1995).
Orientations Futures
Propriétés
IUPAC Name |
5-(4-chloro-3-fluorophenyl)pyrazin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClFN3/c11-7-2-1-6(3-8(7)12)9-4-15-10(13)5-14-9/h1-5H,(H2,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMJKPCNFVPTQOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CN=C(C=N2)N)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClFN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



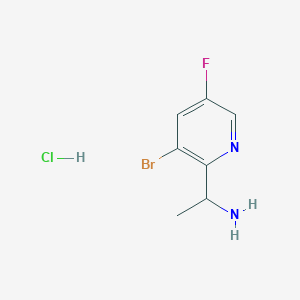
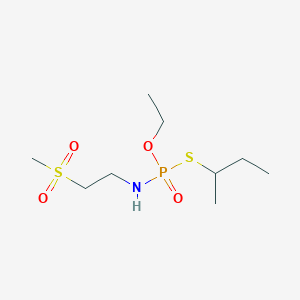

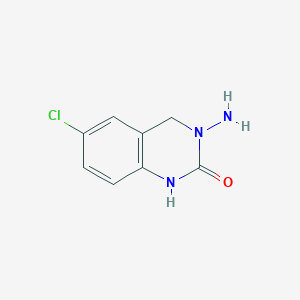
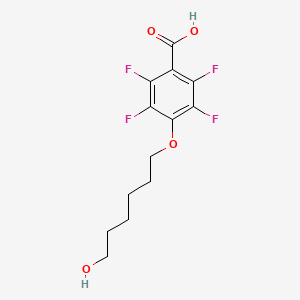

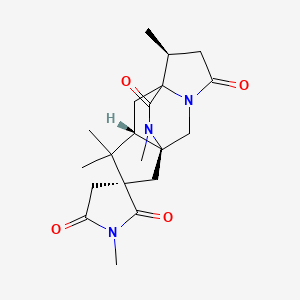
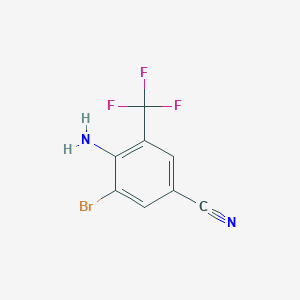
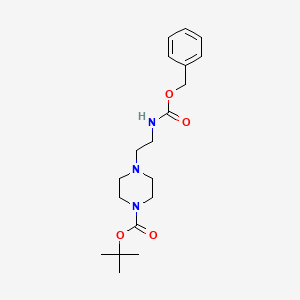

![6-Chloro-N-(4-chloro-2-methylphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1384812.png)
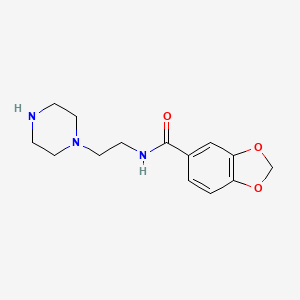
![{2-[(Pyridin-4-ylmethyl)thio]-1,3-thiazol-4-yl}acetic acid](/img/structure/B1384816.png)
